Polihexanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Wound Healing

- Polihexanide shows promise in promoting wound healing while reducing the risk of infection. Studies have found it to be effective against a broad spectrum of bacteria, including those that commonly cause wound infections [].

- Research suggests that polihexanide may also stimulate the growth of fibroblasts, which are cells that play a crucial role in wound closure [].

Antiseptic Properties

- Researchers are investigating the use of polihexanide as a disinfectant in various healthcare settings. Studies have shown it to be effective against bacteria, fungi, and some viruses [].

- Polihexanide may offer some advantages over traditional antiseptics, such as lower cytotoxicity (meaning less harm to human cells) and a persistent antimicrobial effect.

Biofilms

- Biofilms are communities of microorganisms that can adhere to surfaces and become resistant to traditional antibiotics. Researchers are exploring the potential of polihexanide to disrupt biofilms and prevent their formation [].

- Studies have shown that polihexanide can be effective against biofilms formed by some common wound pathogens [].

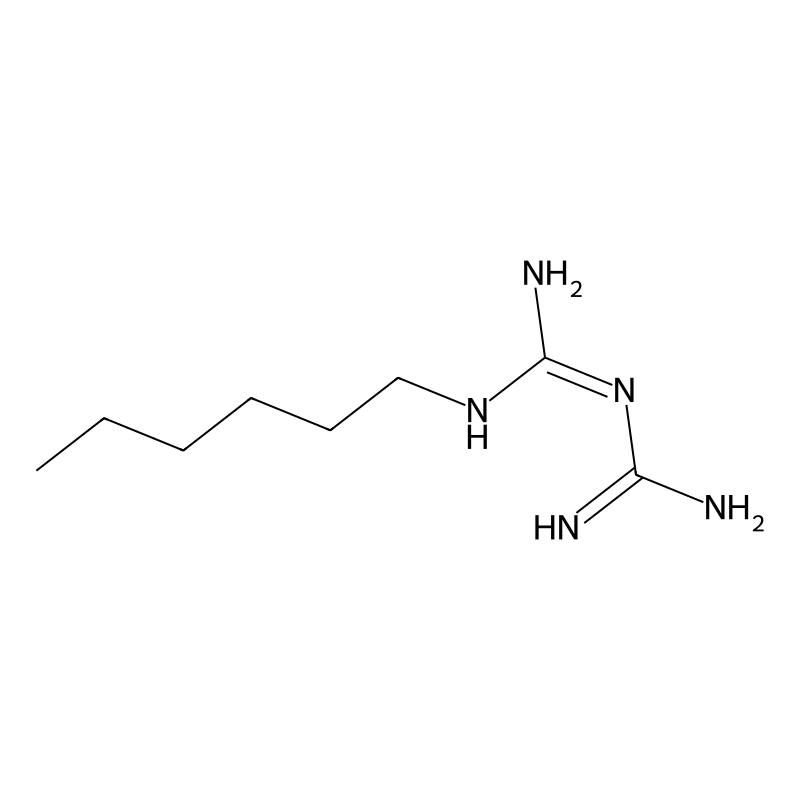

Polihexanide, also known as polyhexamethylene biguanide, is a synthetic polymer recognized for its broad-spectrum antimicrobial properties. It is primarily used in medical and industrial applications as a disinfectant and antiseptic agent. The polymer consists of repeating units that include multiple nitrogen atoms, contributing to its effectiveness against various pathogens, including bacteria, fungi, and viruses. Polihexanide is often employed in formulations for wound care, surgical disinfection, and contact lens solutions due to its biocompatibility and low toxicity profile .

Polihexanide exhibits unique chemical behaviors due to its structure. It can engage in reactions typical of polymers, such as hydrolysis and oxidation. The presence of biguanide groups allows for interactions with negatively charged surfaces, such as bacterial membranes, leading to cell lysis. This mechanism involves the binding of polihexanide to phospholipids on the bacterial surface, disrupting membrane integrity and resulting in microbial death . Additionally, the polymer can undergo degradation under certain conditions, which may affect its efficacy over time.

The biological activity of polihexanide is characterized by its potent antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including:

- Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa

- Fungi: Candida albicans, Aspergillus brasiliensis

- Viruses: Various enveloped viruses

In dermatological applications, polihexanide is utilized for treating infections such as Acanthamoeba keratitis and is incorporated into wound dressings to prevent infection . Its low cytotoxicity makes it suitable for use on sensitive tissues.

- Formation of Intermediate: Sodium dicyanamide reacts with hexamethylenediamine to form an intermediate compound.

- Polymerization: The intermediate undergoes further reactions to yield the final polymer product.

The resulting polihexanide exhibits a high degree of polymerization, contributing to its unique properties .

Polihexanide has diverse applications across various fields:

- Medical Use: Employed in disinfectants for surgical instruments, wound care products, and antiseptic solutions.

- Cosmetics: Incorporated into personal care products for its antimicrobial properties.

- Veterinary Medicine: Used in products for animal health.

- Industrial Use: Functions as a disinfectant in water treatment systems and swimming pools .

Research on polihexanide interactions indicates that it can bind effectively to various surfaces due to its cationic nature. Studies have demonstrated that it interacts with lipid membranes of bacteria, leading to membrane disruption and cell death. Furthermore, investigations into its compatibility with other chemicals have shown that while it can enhance the efficacy of certain agents, it may also exhibit antagonistic effects when combined with others .

Polihexanide shares similarities with several other compounds known for their antimicrobial properties. Here are some notable comparisons:

| Compound Name | Structure Type | Antimicrobial Spectrum | Unique Features |

|---|---|---|---|

| Chlorhexidine | Biguanide | Bacteria (Gram-positive & Gram-negative) | More potent but higher toxicity than polihexanide |

| Benzalkonium chloride | Quaternary ammonium | Bacteria & viruses | Effective as a surfactant; potential irritant |

| Silver sulfadiazine | Silver compound | Bacteria & fungi | Used primarily in burn treatment; silver's toxicity |

| Polyaminopropyl biguanide | Biguanide | Bacteria & fungi | Often misidentified as polihexanide; similar uses |

Polihexanide is unique due to its high solubility in water and lower cytotoxicity compared to similar compounds like chlorhexidine and benzalkonium chloride. This makes it particularly suitable for sensitive applications such as ophthalmic solutions and wound care .

Catalytic Polycondensation Techniques for Molecular Weight Control

The synthesis of polihexanide hinges on polycondensation reactions, where hexamethylenediamine and biguanide monomers undergo step-growth polymerization. A critical challenge lies in controlling molecular weight distribution (Mw/Mn), as narrow dispersity ensures consistent antimicrobial activity and solubility. Research demonstrates that stoichiometric imbalances in monomer feed ratios effectively limit degree of polymerization, achieving Mw/Mn values as low as 1.15 [3]. For instance, introducing a 10% excess of hexamethylenediamine relative to biguanide monomers reduces chain termination events, yielding polymers with Mn ≈ 8,000–12,000 Da [3].

Catalytic systems further refine this process. Cross-linked poly(hexamethylene biguanide) networks, synthesized using 4,4′-methylenebis(N,N-diglycidylaniline) as a cross-linker, exhibit enhanced reaction kinetics, enabling 80–100% monomer conversion within 30 minutes at 70°C [2]. These networks leverage hydrophobic interactions to stabilize active sites, accelerating polycondensation while minimizing side reactions. Kinetic studies reveal a linear relationship between reaction time and monomer consumption, with rate constants reaching 116.4 mol⁻¹·h⁻¹ under optimized conditions [3].

Table 1: Molecular Weight Control Strategies in Polihexanide Synthesis

| Strategy | Mn Range (Da) | Mw/Mn | Catalytic Efficiency (%) |

|---|---|---|---|

| Stoichiometric Imbalance | 8,000–12,000 | 1.15 | 92–98 [3] |

| Cross-Linked Networks | 15,000–20,000 |

Structural Characteristics and Design Principles

Enzyme-responsive nanocapsules containing polihexanide represent a sophisticated approach to targeted antimicrobial delivery [1] [2]. These systems are engineered to respond specifically to pathogen-produced enzymes, enabling selective drug release at infection sites. The nanocapsules are typically synthesized through polyaddition reactions in inverse miniemulsion, resulting in uniform particle distributions with diameters ranging from 150 to 200 nanometers for hyaluronic acid-based systems [1].

The structural integrity of these nanocapsules depends on carefully controlled physicochemical parameters. Dynamic light scattering measurements reveal hydrodynamic diameters with polydispersity indices between 0.15 and 0.25, indicating narrow size distributions favorable for consistent therapeutic performance [1]. Zeta potential measurements typically show negative values ranging from -15 to -25 millivolts for hyaluronic acid-based systems, attributed to the presence of carboxylic groups on the nanocapsule surface.

Enzyme-Mediated Release Mechanisms

The enzyme-responsive mechanism relies primarily on hyaluronidase-mediated degradation of the nanocapsule matrix [1]. Hyaluronidase, a pathogenicity factor produced by bacteria such as Staphylococcus aureus and Escherichia coli, specifically cleaves hyaluronic acid components within the nanocapsule structure [2]. This enzymatic action triggers rapid polihexanide release within 30 to 60 minutes of enzyme exposure [1].

Research has demonstrated that enzyme concentration directly correlates with release kinetics, with 5 to 10-fold faster degradation observed under infected wound conditions compared to normal tissue environments. The specificity of this response ensures minimal drug release in healthy tissues while maximizing therapeutic efficacy at infection sites.

Antimicrobial Performance Enhancement

Comparative studies reveal significant enhancement in antimicrobial efficacy when polihexanide is delivered through enzyme-responsive nanocapsules versus free drug formulations [2]. Minimum inhibitory concentration values demonstrate 4 to 8-fold improvements against Staphylococcus aureus, with nanocapsule systems achieving effective concentrations of 0.1 to 0.5 micrograms per milliliter compared to 0.5 to 2.0 micrograms per milliliter for free polihexanide.

Against biofilm formations, traditionally resistant to antimicrobial treatment, nanocapsule systems demonstrate 2 to 3-fold enhancement factors with minimum inhibitory concentrations ranging from 1.0 to 6.0 micrograms per milliliter. The enhanced penetration capabilities of nanosized carriers enable improved access to biofilm matrices, disrupting extracellular polymeric substances more effectively than conventional formulations.

Hyaluronic Acid-Based Carrier Systems for Wound Microenvironment Adaptation

Microenvironment-Responsive Properties

Hyaluronic acid-based carrier systems exhibit sophisticated adaptation mechanisms to wound microenvironments, responding to multiple physiological parameters characteristic of infected tissues. These systems demonstrate pH-responsive behavior, with accelerated drug release occurring at the slightly acidic pH values (6.5 to 7.0) typical of infected wounds compared to normal tissue pH ranges of 7.2 to 7.4.

Temperature sensitivity represents another adaptive mechanism, with improved polihexanide solubility and release kinetics observed at the elevated temperatures (37 to 39 degrees Celsius) associated with inflammatory responses. The carrier systems maintain structural integrity across varying ionic strength conditions, from normal tissue values of 150 to 300 milliosmoles to the elevated levels of 200 to 400 milliosmoles found in infected wounds.

Targeted Delivery to Inflammatory Sites

The selective targeting capability of hyaluronic acid-based carriers stems from specific interactions with cluster of differentiation 44 receptors overexpressed on macrophages and inflammatory cells. This receptor-mediated endocytosis enables preferential accumulation at infection sites while minimizing systemic exposure.

Research demonstrates that these carrier systems exhibit selective binding properties, with high-affinity interactions occurring preferentially in protein-rich environments characteristic of infected tissues. The wound healing properties of hyaluronic acid itself contribute synergistically to therapeutic outcomes, promoting tissue regeneration while delivering antimicrobial therapy.

Photothermal Combination Therapies Using Metallic Nanoparticle Conjugates

Metallic Nanoparticle Platforms

Photothermal combination therapies utilizing metallic nanoparticle conjugates represent an innovative approach to enhance polihexanide antimicrobial activity. Gold nanoparticles, particularly nanostars and nanorods, demonstrate superior photothermal conversion efficiencies ranging from 55 to 75 percent for nanostars and 45 to 65 percent for nanorods.

The morphology-dependent properties of these nanoparticles enable tunable absorption characteristics, with gold nanorods exhibiting absorption peaks in the near-infrared range of 650 to 900 nanometers, optimal for tissue penetration. Silver nanoparticles, while showing lower photothermal efficiencies of 15 to 30 percent, provide complementary antimicrobial properties that synergize with polihexanide action.

Synergistic Antimicrobial Mechanisms

The combination of photothermal effects with polihexanide antimicrobial activity produces significant synergistic enhancement factors ranging from 2.5-fold for gold nanospheres to 5.8-fold for gold nanostars. The photothermal heating disrupts bacterial cell membranes, enhancing polihexanide penetration and subsequent antimicrobial efficacy.

Research demonstrates that controlled hyperthermia generated by metallic nanoparticles increases membrane permeability, facilitating polihexanide uptake into bacterial cells. The dual mechanism approach proves particularly effective against biofilm formations, where thermal disruption compromises biofilm integrity while polihexanide eliminates liberated bacterial cells.

Drug Loading and Release Characteristics

Polihexanide loading capacities vary significantly among different metallic nanoparticle platforms, with gold nanostars achieving the highest loading densities of 100 to 250 micrograms per milligram of nanoparticles. The loading mechanism involves electrostatic interactions between positively charged polihexanide molecules and negatively charged nanoparticle surfaces modified with appropriate ligands.

Release kinetics demonstrate temperature-dependent behavior, with accelerated polihexanide release occurring during photothermal activation. This controlled release mechanism ensures optimal drug concentrations are achieved precisely when bacterial cells are most vulnerable due to thermal membrane disruption.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AC - Biguanides and amidines

D08AC05 - Polihexanide

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

combination of polyhexamethylene biguanide hydrochloride and

1-bromo-3-chloro-5,5- dimethylimidazolidine-2,4-dione. FEMS Microbiol Lett. 2017

Oct 4. doi: 10.1093/femsle/fnx210. [Epub ahead of print] PubMed PMID: 29029044.

2: Kamaruzzaman NF, Chong SQY, Edmondson-Brown KM, Ntow-Boahene W, Bardiau M,

Good L. Bactericidal and Anti-biofilm Effects of Polyhexamethylene Biguanide in

Models of Intracellular and Biofilm of Staphylococcus aureus Isolated from Bovine

Mastitis. Front Microbiol. 2017 Aug 11;8:1518. doi: 10.3389/fmicb.2017.01518.

eCollection 2017. PubMed PMID: 28848527; PubMed Central PMCID: PMC5554503.

3: Ahani E, Montazer M, Toliyat T, Mahmoudi Rad M, Harifi T. Preparation of nano

cationic liposome as carrier membrane for polyhexamethylene biguanide chloride

through various methods utilizing higher antibacterial activities with low cell

toxicity. J Microencapsul. 2017 Mar;34(2):121-131. doi:

10.1080/02652048.2017.1296500. Epub 2017 Mar 5. PubMed PMID: 28609225.

4: Webster J, Larsen E, Marsh N, Choudhury A, Harris P, Rickard CM. Chlorhexidine

gluconate or polyhexamethylene biguanide disc dressing to reduce the incidence of

central-line-associated bloodstream infection: a feasibility randomized

controlled trial (the CLABSI trial). J Hosp Infect. 2017 Jul;96(3):223-228. doi:

10.1016/j.jhin.2017.04.009. Epub 2017 Apr 16. PubMed PMID: 28526171.

5: Ampawong S, Aramwit P. A study of long-term stability and antimicrobial

activity of chlorhexidine, polyhexamethylene biguanide, and silver nanoparticle

incorporated in sericin-based wound dressing. J Biomater Sci Polym Ed. 2017

Sep;28(13):1286-1302. doi: 10.1080/09205063.2017.1321339. Epub 2017 Apr 25.

PubMed PMID: 28420291.

6: Hurlow J. The benefits of using polyhexamethylene biguanide in wound care. Br

J Community Nurs. 2017 Mar;22 Suppl 3(Sup3):S16-S18. doi:

10.12968/bjcn.2017.22.Sup3.S16. PubMed PMID: 28252341.